molecular formula C19H31NO6 B4000299 2-[4-(2-Tert-butyl-6-methylphenoxy)butylamino]ethanol;oxalic acid

2-[4-(2-Tert-butyl-6-methylphenoxy)butylamino]ethanol;oxalic acid

Cat. No.: B4000299
M. Wt: 369.5 g/mol
InChI Key: KNXYXXVEKYIIOS-UHFFFAOYSA-N
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Description

2-[4-(2-Tert-butyl-6-methylphenoxy)butylamino]ethanol;oxalic acid is a complex organic compound that combines the properties of an alcohol, an amine, and a phenol

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its phenolic structure may allow it to interact with biological systems, potentially serving as a ligand or inhibitor.

    Medicine: The compound’s unique structure could make it a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(2-Tert-butyl-6-methylphenoxy)butylamino]ethanol typically involves a multi-step process. One common method includes the alkylation of 2-tert-butyl-6-methylphenol with an appropriate alkyl halide, followed by the introduction of the amino group through a nucleophilic substitution reaction. The final step involves the formation of the oxalic acid salt.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would involve optimization of the reaction conditions to maximize yield and purity, possibly using continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-[4-(2-Tert-butyl-6-methylphenoxy)butylamino]ethanol can undergo various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to a ketone or aldehyde.

    Reduction: The amino group can be reduced to form secondary or tertiary amines.

    Substitution: The phenolic group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the alcohol group would yield a ketone or aldehyde, while substitution reactions on the phenolic group could introduce various functional groups.

Mechanism of Action

The mechanism of action of 2-[4-(2-Tert-butyl-6-methylphenoxy)butylamino]ethanol is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The phenolic group may allow it to participate in hydrogen bonding or π-π interactions, while the amino group could facilitate binding to negatively charged sites.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(2-Tert-butyl-6-methylphenoxy)butylamino]ethanol is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various biological targets

Properties

IUPAC Name

2-[4-(2-tert-butyl-6-methylphenoxy)butylamino]ethanol;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H29NO2.C2H2O4/c1-14-8-7-9-15(17(2,3)4)16(14)20-13-6-5-10-18-11-12-19;3-1(4)2(5)6/h7-9,18-19H,5-6,10-13H2,1-4H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNXYXXVEKYIIOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(C)(C)C)OCCCCNCCO.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H31NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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